molecular formula C9H12N3Na3O10P2 B1145958 2'-Deoxycytidine-5'-diphosphate trisodium salt CAS No. 151151-32-5

2'-Deoxycytidine-5'-diphosphate trisodium salt

Cat. No. B1145958
M. Wt: 453.12
InChI Key:
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Description

Synthesis Analysis

The synthesis of nucleotide analogs, including 2'-deoxycytidine derivatives, involves complex chemical reactions aimed at modifying the nucleobase, sugar moiety, or phosphate group to yield specific properties or biological activities. Studies have developed methods for incorporating functional groups into the 2'-deoxycytidine structure, enabling its use in biochemical assays and DNA synthesis technologies (Roychowdhury, Illangkoon, Hendrickson, & Benner, 2004).

Molecular Structure Analysis

The molecular structure of 2'-deoxycytidine and its derivatives has been elucidated through various analytical techniques, revealing insights into its base pairing capabilities and interactions with other molecules. Crystallographic studies have shown how modifications to the 2'-deoxycytidine structure can impact its hydrogen bonding and base pairing properties, crucial for understanding its role in DNA structure and function (Jaskólski, Gdaniec, Gilski, Alejska, & Bratek-Wiewiórowska, 1994).

Chemical Reactions and Properties

2'-Deoxycytidine-5'-diphosphate trisodium salt undergoes various chemical reactions, notably its participation in nucleotide metabolism and DNA synthesis. Enzymatic studies have demonstrated its conversion from cytidine diphosphate by specific enzymes, highlighting its importance in the nucleotide salvage pathways and DNA replication processes (Reichard, 1962).

Scientific Research Applications

  • Inhibition of Ribonucleotide Reduction : 2'-Deoxycytidine-5'-diphosphate derivatives, such as 2',2'-difluorodeoxycytidine 5'-diphosphate, have been identified as potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibitory action is significant for understanding the mechanism of action of antitumor and antiviral drugs (Heinemann et al., 1990).

  • Enzymatic Synthesis of Deoxyribonucleotides : Studies have shown that 2'-Deoxycytidine diphosphate can be synthesized enzymatically, a process crucial for understanding DNA replication and repair mechanisms. This synthesis involves the introduction of deuterium into the 2'-position of deoxycytidine (Durham et al., 1967).

  • Development of DNA Probes : 2'-Deoxycytidine and its derivatives have been used in the development of DNA probes for sensing protein-DNA interactions. These probes exhibit significant changes in fluorescence properties upon interaction with proteins or lipids, making them useful in biological research (Güixens-Gallardo & Hocek, 2021).

  • Study of DNA Damage and Repair : Research involving nucleotides like 2'-Deoxycytidine-5'-diphosphate has contributed to understanding the mechanisms of DNA damage and repair. For instance, the study of radiation damage to nucleosides and nucleotides helps in understanding how DNA repairs itself after exposure to ionizing radiation (Sagstuen, 1980).

  • Pharmaceutical Applications : 2'-Deoxycytidine-5'-diphosphate and its analogs have been explored for their potential in pharmaceutical applications. For example, they have been studied for their role as inhibitors in the ribonucleotide reductase pathway, which is significant in the development of cancer therapies (Kang et al., 1997).

Safety And Hazards

The compound is classified as having Acute Toxicity (Category 3) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2), eye irritation (Category 2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and seeking immediate medical attention if swallowed or inhaled .

Future Directions

The compound is a critical building block in DNA synthesis, making it valuable in cancer research and the development of antiviral drugs . It is also used in various biochemical research applications including studies of DNA synthesis . As such, it is likely to continue to be a key compound in biomedical research and drug development.

properties

IUPAC Name

trisodium;[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O10P2.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(21-8)4-20-24(18,19)22-23(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H2,10,11,14)(H2,15,16,17);;;/q;3*+1/p-3/t5-,6+,8+;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMDNHAPEVRFNF-MILVPLDLSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3Na3O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747487
Record name Trisodium 2'-deoxy-5'-O-[(phosphonatooxy)phosphinato]cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

453.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Deoxycytidine-5'-diphosphate trisodium salt

CAS RN

151151-32-5
Record name Trisodium 2'-deoxy-5'-O-[(phosphonatooxy)phosphinato]cytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Deoxycytidine 5'-diphosphate sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
Q Sun, S Gong, J Sun, S Liu, Q Xiao… - The Journal of Organic …, 2013 - ACS Publications
A general and high-yielding synthesis of nucleoside 5′-triphosphates (NTPs) and nucleoside 5′-diphosphates (NDPs) from protected nucleoside 5′-phosphoropiperidates promoted …
Number of citations: 49 pubs.acs.org

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